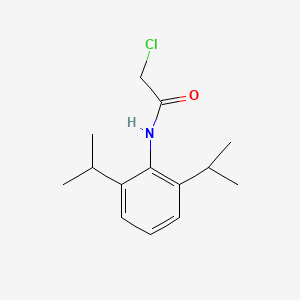
2-氯-N-(2,6-二异丙基苯基)乙酰胺
描述
“2-Chloro-N-(2,6-diisopropylphenyl)acetamide” is a chemical compound with the linear formula C14H20ClNO . It has a molecular weight of 253.775 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(2,6-diisopropylphenyl)acetamide” is represented by the linear formula C14H20ClNO . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“2-Chloro-N-(2,6-diisopropylphenyl)acetamide” appears as a white to brown crystalline powder or needles . It has a molecular weight of 253.775 .科学研究应用
Analytical Chemistry: Chromatography
2-Chloro-N-(2,6-diisopropylphenyl)acetamide: is utilized in analytical chemistry, particularly in chromatographic methods. It serves as a standard or reference compound in the gas-liquid chromatography technique for the determination of enantiomers in complex mixtures . Its distinct chemical structure allows for precise separation and identification of chiral molecules, which is crucial in pharmaceutical analysis.
Pharmaceutical Research: Lidocaine Derivatives
This compound is structurally related to lidocaine and its analogs, which are significant in pharmaceutical research. It can be used to synthesize lidocaine-related compounds , which are essential for developing local anesthetics and antiarrhythmic medications . The chloroacetamide group in the molecule provides a reactive site for further chemical modifications.
Material Science: Optical Properties
In material science, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide is studied for its optical properties. Research has been conducted on similar chloroacetamide derivatives to understand their solvatochromic effects and potential applications in optoelectronic devices . The compound’s ability to change color in response to solvent polarity makes it a candidate for sensors and molecular switches.
Organic Synthesis: Building Block
As a building block in organic synthesis, this compound offers a versatile framework for constructing more complex molecules. Its amide bond and chloro group are functional handles that can undergo various chemical reactions, enabling the synthesis of a wide range of organic compounds with potential applications in drug development and materials engineering .
Chemical Education: Molecular Modeling
In chemical education, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide can be used to teach molecular modeling and structural analysis. Its crystal structure and intramolecular interactions provide an excellent example for students learning about X-ray crystallography and molecular geometry .
Early Discovery Research: Unique Chemical Collection
Sigma-Aldrich includes 2-Chloro-N-(2,6-diisopropylphenyl)acetamide in its collection of rare and unique chemicals provided to early discovery researchers . This highlights the compound’s importance in exploratory research, where it may lead to new discoveries in various scientific fields.
安全和危害
作用机制
Target of Action
It is classified as a nonsteroidal anti-inflammatory drug (nsaid) , which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation and pain.
Mode of Action
As an NSAID, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide likely interacts with its targets (COX enzymes) by reducing their activity . This results in decreased production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
Given its classification as an nsaid , it is reasonable to infer that it impacts the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.
Result of Action
As an nsaid , it is expected to reduce inflammation and pain at the molecular and cellular levels by inhibiting the production of prostaglandins.
属性
IUPAC Name |
2-chloro-N-[2,6-di(propan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSUDYRMZQRNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368268 | |
| Record name | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |
CAS RN |
20781-86-6 | |
| Record name | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

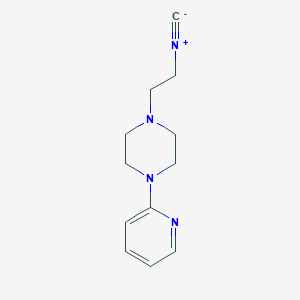
![2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620942.png)
![6H,12H-Benzotriazolo[2,1-a]benzotriazole](/img/structure/B1620943.png)

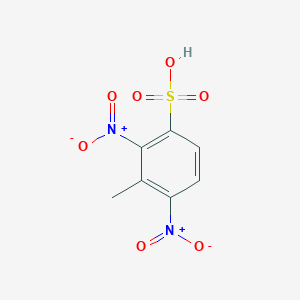
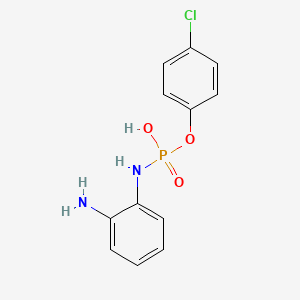
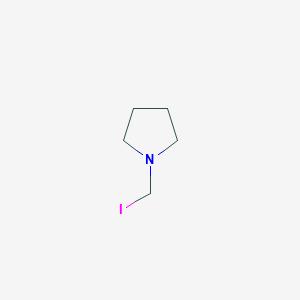


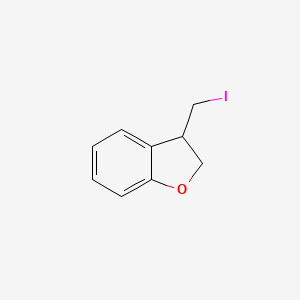
![7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1620956.png)
![3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid](/img/structure/B1620958.png)
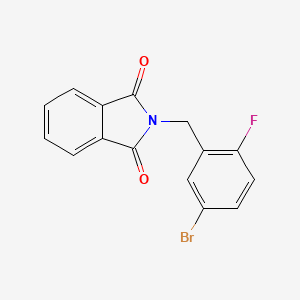
![1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620962.png)